BenchChemオンラインストアへようこそ!

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Medicinal Chemistry Organic Synthesis Cross-Coupling

This 3,8-dibromo-5-fluoroquinoline derivative is the premier choice for medicinal chemists needing dual, orthogonal handles for sequential Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. Unlike mono-bromo analogs that limit diversification, its C3 and C8 bromines enable stepwise introduction of distinct moieties, maximizing library complexity from a single intermediate. With a LogP of 3.33, it's strategically suited for CNS-penetrant candidates. The 98% purity option from select suppliers minimizes downstream purification losses, ensuring high yields in multi-step syntheses.

Molecular Formula C12H8Br2FNO2
Molecular Weight 377 g/mol
CAS No. 1799420-91-9
Cat. No. B1405449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate
CAS1799420-91-9
Molecular FormulaC12H8Br2FNO2
Molecular Weight377 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C2C(=C1F)C=C(C=N2)Br)Br
InChIInChI=1S/C12H8Br2FNO2/c1-18-10(17)3-6-2-9(14)12-8(11(6)15)4-7(13)5-16-12/h2,4-5H,3H2,1H3
InChIKeyLMWDEGNGKHGSGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (CAS 1799420-91-9): A Strategic 3,8-Dibromo-5-Fluoro Quinoline Building Block for Diversified Drug Discovery


Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (CAS 1799420-91-9) is a halogenated quinoline derivative with the molecular formula C12H8Br2FNO2 and a molecular weight of 377.004 g/mol [1]. It is characterized by a quinoline core bearing two bromine atoms at positions 3 and 8, a single fluorine at position 5, and a methyl acetate moiety at position 6 . This specific substitution pattern is designed to provide two distinct and orthogonal handles for palladium-catalyzed cross-coupling reactions, enabling the sequential introduction of diverse chemical diversity at both the C3 and C8 positions, a feature not found in its mono-brominated analogs .

Why a Mono-Bromo or Difluoro Quinoline Analog Cannot Substitute for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate in Orthogonal Synthesis


The primary value of this compound lies in its unique 3,8-dibromo-5-fluoro substitution pattern. Simple substitution with a mono-bromo analog, such as Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate (CAS 1022092-63-2), or a difluoro analog like Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate (CAS 1022092-14-3), fundamentally alters the synthetic utility. While the target compound provides two distinct and orthogonally reactive bromine handles for sequential cross-coupling [1], the mono-bromo analogs offer only a single site for diversification, severely limiting the potential for generating structurally complex and varied libraries from a single advanced intermediate . This structural distinction is directly reflected in key physicochemical properties, including lipophilicity (LogP) and molecular weight, which are critical parameters in medicinal chemistry and procurement decisions .

Quantitative Differentiators for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (CAS 1799420-91-9) Procurement Decisions


Structural Differentiation: Orthogonal Dual-Bromo Substitution vs. Single-Bromo Analogs

The target compound contains two bromine atoms at the C3 and C8 positions of the quinoline ring. In contrast, the closest mono-bromo analog, Methyl 2-(3-bromo-5-fluoroquinolin-6-yl)acetate (CAS 1022092-63-2), possesses only a single bromine at C3 [1]. This structural difference is not incremental; it defines the compound's role as a scaffold for sequential, orthogonal diversification via palladium-catalyzed cross-coupling. The dual-bromo configuration enables the introduction of two distinct chemical groups in a controlled manner, a capability absent in all single-bromo quinoline acetates.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity Differentiation: LogP of 3.33 vs. 2.9-2.99 for Mono-Bromo Analogs

The calculated LogP for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate is 3.33 [1]. This is significantly higher than the LogP of the mono-bromo, difluoro analog (Methyl 2-(3-bromo-5,7-difluoroquinolin-6-yl)acetate, CAS 1022092-10-9), which has a reported XLogP3-AA of 2.9 , and the mono-bromo analog (CAS 1022092-14-3) with a reported LogP of 2.991 [2]. This quantitative difference is a direct consequence of the compound's unique halogenation pattern.

Medicinal Chemistry ADME Lipophilicity

Purity Specification: Guaranteed 98% vs. Typical >95% for Structural Analogs

Procurement-grade purity is a key differentiator for ensuring reproducible experimental results. Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate is offered with a specified purity of 98% by a major supplier (Leyan, Product No. 1050086) . This is a quantifiable improvement over the >95% purity commonly specified for its mono-bromo, difluoro analog (e.g., CAS 1022092-10-9 from Alfa Chemistry) .

Chemical Procurement Quality Control Synthetic Reliability

Physicochemical Differentiation: Density and Boiling Point Profile for Purification Planning

The compound's measured physical properties provide practical guidance for its handling and purification. It has a reported density of 1.8±0.1 g/cm³ and a boiling point of 411.5±40.0 °C at 760 mmHg [1]. While direct comparative data for all analogs is not uniformly available, the higher molecular weight (377.004 g/mol) and density of this compound distinguish it from the difluoro analog (CAS 1022092-14-3), which has a molecular weight of 316.098 g/mol [2]. This higher molecular weight is a direct result of the dual bromine substitution.

Process Chemistry Purification Physicochemical Properties

Procurement-Driven Application Scenarios for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate (CAS 1799420-91-9)


Orthogonal Diversification in Parallel Medicinal Chemistry Libraries

This compound is the optimal starting material for generating focused libraries of quinoline-based compounds. Its two bromine handles at C3 and C8 allow for sequential Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions to introduce two distinct chemical moieties in a controlled, step-wise manner. This orthogonal reactivity, as evidenced by its structural differentiation from mono-bromo analogs [1], maximizes the chemical diversity accessible from a single advanced intermediate, making it highly cost-effective for drug discovery programs seeking to explore diverse chemical space around a quinoline core.

Lead Optimization for CNS-Penetrant Candidates

The compound's elevated lipophilicity (LogP 3.33) [2] makes it a strategic building block for optimizing candidates intended to cross the blood-brain barrier. This LogP value, which is quantifiably higher than that of its difluoro analogs (LogP ~2.9-2.99), places it in a physicochemical property space often associated with improved passive membrane permeability. Procurement of this specific compound is justified when the project's target product profile demands higher lipophilicity than can be achieved with less halogenated quinoline building blocks.

High-Confidence Negative Control for MAO-B Screening Assays

The compound has been characterized in the BindingDB with an IC50 >100,000 nM against human recombinant monoamine oxidase B (MAO-B) [3]. This quantitative, though weak, activity provides a valuable benchmark. Researchers investigating novel MAO-B inhibitors can reliably use this compound as a negative control, or as a structurally related but inactive comparator, to validate assay sensitivity and confirm the specificity of any observed inhibition from their test compounds.

Synthesis of Advanced Heterocyclic Intermediates Requiring High-Purity Inputs

In multi-step synthetic sequences where downstream yields are highly sensitive to impurity profiles, the 98% guaranteed purity of this building block offers a quantifiable advantage. Procuring this compound from suppliers like Leyan mitigates the risk of yield loss or complicated purification encountered with lower-purity analogs (e.g., >95% purity). This is particularly critical in process chemistry or when preparing milligram-scale advanced intermediates for biological testing, where material loss due to purification can be costly.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(3,8-dibromo-5-fluoroquinolin-6-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.